molecular formula C10H10FN3 B1358519 (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine CAS No. 1015846-17-9

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1358519
CAS No.: 1015846-17-9
M. Wt: 191.2 g/mol
InChI Key: MPUSYMXANVWCCK-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methanamine group

Preparation Methods

The synthesis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions but can include various substituted pyrazoles and amines.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and leading to reduced expression of target genes like prostate-specific antigen (PSA). This results in decreased proliferation of prostate cancer cells .

Comparison with Similar Compounds

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUSYMXANVWCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639846
Record name 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-17-9
Record name 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015846179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XZY74JB4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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